An In-depth Technical Guide to 2-Chloroethyl carbamate (CAS: 2114-18-3)
An In-depth Technical Guide to 2-Chloroethyl carbamate (CAS: 2114-18-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloroethyl carbamate, a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed synthesis protocol, and explores its reactivity, toxicological profile, and analytical methodologies. Particular emphasis is placed on its role as a key intermediate in the synthesis of pharmaceuticals, most notably the cholinergic agent carbachol. This guide is intended to serve as a critical resource for professionals engaged in research and development activities involving this versatile chemical entity.
Introduction
2-Chloroethyl carbamate, with the Chemical Abstracts Service (CAS) registry number 2114-18-3, is a carbamate ester characterized by the presence of a reactive chloroethyl group.[1] This dual functionality—a carbamate moiety and a primary alkyl chloride—imparts a unique chemical reactivity that makes it a valuable precursor in various organic syntheses.[1][2] The carbamate group can modulate the biological and pharmacokinetic properties of molecules, while the chloroethyl group serves as an electrophilic site for nucleophilic substitution reactions.[2][3] Its most prominent application lies in the pharmaceutical industry as a pivotal intermediate in the production of carbachol, a parasympathomimetic drug used in the treatment of glaucoma.[4][5] This guide will provide an in-depth exploration of the critical technical aspects of 2-Chloroethyl carbamate, offering insights into its synthesis, chemical behavior, and analytical characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloroethyl carbamate is fundamental to its safe handling, application in synthesis, and analytical detection.
| Property | Value | Reference(s) |
| CAS Number | 2114-18-3 | [6] |
| Molecular Formula | C₃H₆ClNO₂ | [6] |
| Molecular Weight | 123.54 g/mol | [6] |
| IUPAC Name | 2-chloroethyl carbamate | [6] |
| Synonyms | β-Chloroethyl carbamate, Chloroethyl carbamate, Ethanol, 2-chloro-, carbamate | [6] |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Generally soluble in organic solvents such as ethanol and acetone; relatively low solubility in water.[1] Solubility may be influenced by temperature and pH.[1] | [1] |
Synthesis of 2-Chloroethyl carbamate
The synthesis of 2-Chloroethyl carbamate can be achieved through the reaction of 2-chloroethanol with a carbamoylating agent, such as urea or a derivative thereof.[4][5] A common and effective method involves the direct reaction with urea, which avoids the use of highly toxic reagents like phosgene.[5]
Synthesis Workflow
Caption: General workflow for the synthesis of 2-Chloroethyl carbamate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-Chloroethyl carbamate:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of 2-chloroethanol.
-
Initiation of Reaction: While stirring, heat the 2-chloroethanol to approximately 90°C.
-
Addition of Urea: Gradually add urea to the heated 2-chloroethanol. A catalyst, such as sodium nitrite, can be added to facilitate the reaction.[5]
-
Reaction Monitoring: Maintain the reaction mixture at the elevated temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess 2-chloroethanol by distillation under reduced pressure.
-
Purification: The crude product can be purified by extraction with a suitable organic solvent, such as diethyl ether, followed by removal of the solvent.[5] Further purification can be achieved by distillation or crystallization.
Reactivity and Mechanism of Action
The chemical reactivity of 2-Chloroethyl carbamate is dictated by its two primary functional groups: the carbamate moiety and the chloroethyl group.
Reactivity Profile
The carbamate group is relatively stable but can undergo hydrolysis under acidic or basic conditions.[3] The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which influences the reactivity of the molecule.[3]
The chloroethyl group is the primary site of electrophilic reactivity. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack, proceeding via an SN2 mechanism.[7] This allows for the introduction of various nucleophiles, leading to the formation of a diverse range of derivatives.
Key Reactions
A notable reaction of 2-Chloroethyl carbamate is its quaternization with trimethylamine to form carbachol.[4][5] In this reaction, the trimethylamine acts as a nucleophile, displacing the chloride ion from the chloroethyl group.
Caption: Synthesis of Carbachol from 2-Chloroethyl carbamate.
Toxicological Profile
Carbamates, as a class of compounds, are known for their potential toxicity, primarily through the inhibition of acetylcholinesterase.[8][9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[9][10]
Acute Toxicity
General Safety and Handling
Due to the potential for toxicity, 2-Chloroethyl carbamate should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of exposure, immediate medical attention should be sought.
Analytical Methodologies
The accurate analysis of 2-Chloroethyl carbamate is crucial for quality control during its synthesis and for its detection in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques for this purpose.[13][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like 2-Chloroethyl carbamate.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetone). If necessary, derivatization can be performed to improve volatility and thermal stability.[13]
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu.
-
-
Data Analysis: Identify 2-Chloroethyl carbamate by its retention time and the fragmentation pattern in its mass spectrum. Quantification can be performed using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including carbamates.[14][15][16]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC Parameters:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[16]
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a suitable wavelength or Mass Spectrometry for higher specificity and sensitivity.
-
-
Data Analysis: Identify and quantify 2-Chloroethyl carbamate by comparing the retention time and peak area to that of a known standard.
Applications in Research and Drug Development
The primary and most well-documented application of 2-Chloroethyl carbamate is as a key starting material in the synthesis of carbachol.[4][5][17] Its bifunctional nature also makes it a valuable building block for the synthesis of other biologically active molecules and for the introduction of the carbamate moiety into various scaffolds in drug discovery programs.[2][3][18] The chloroethyl group can be used to attach the carbamate to a target molecule through a flexible ethyl linker.
Conclusion
2-Chloroethyl carbamate is a chemical intermediate with significant utility in organic synthesis, particularly in the pharmaceutical industry. Its synthesis from readily available starting materials, coupled with its distinct reactivity, makes it an important compound for researchers and drug development professionals. A comprehensive understanding of its properties, synthesis, reactivity, and analytical methods, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and in the development of new chemical entities.
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbachol - Wikipedia [en.wikipedia.org]
- 5. CN1144218A - Carbachol and its intermediate chloroethyl carbamate synthetic process - Google Patents [patents.google.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.flvc.org [journals.flvc.org]
- 10. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 11. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. scispec.co.th [scispec.co.th]
- 14. s4science.at [s4science.at]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Carbachol | C6H15ClN2O2 | CID 5831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
